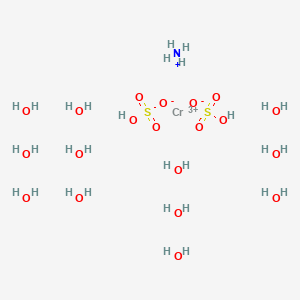

Ammonium chromic sulfate dodecahydrate

Description

Properties

IUPAC Name |

azanium;chromium(3+);hydrogen sulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVUXDNQPIGCAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH30NO20S2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10022-47-6 | |

| Record name | Ammonium chromic sulfate dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM CHROMIC SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501DQ4609S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques

Solution-Based Crystallization Processes

Crystallization from an aqueous solution is the primary method for obtaining solid ammonium (B1175870) chromic sulfate (B86663) dodecahydrate. The process relies on creating a supersaturated solution from which the double salt can precipitate in a crystalline form.

The most direct synthesis involves the reaction between chromium(III) sulfate and ammonium sulfate. crystalls.info In a typical procedure, stoichiometric amounts of the two sulfate salts are dissolved separately in hot water. The individual solutions are then mixed with vigorous stirring. crystalls.infocrystalls.info Crystallization of the double salt, ammonium chromic sulfate dodecahydrate, is induced either by cooling the combined solution or by allowing the solvent to evaporate slowly. crystalls.infochymist.com

The principle of this method lies in the temperature-dependent solubility of the salt. A saturated solution is prepared at an elevated temperature, and as the solution cools, the solubility decreases, leading to a supersaturated state. oliphantscienceawards.com.au This instability is resolved by the formation of crystals. chymist.com Alternatively, slow evaporation of the solvent at a constant temperature also increases the concentration of the solute, forcing the excess salt to crystallize. chymist.comthoughtco.com For growing large, well-defined crystals, a small, perfectly formed "seed crystal" is often suspended in a saturated solution, which then grows as the solvent evaporates over time. chymist.comthoughtco.com

Table 1: Example Reagents for Crystallization

| Target Product | Precursor 1 | Mass of Precursor 1 | Precursor 2 | Mass of Precursor 2 |

|---|

Data sourced from a general laboratory preparation guide. crystalls.info

Ammonium chromic sulfate is isomorphous with other alums, such as potassium aluminum sulfate (potash alum) and ammonium aluminum sulfate. crystalls.infontu.edu.tw This structural similarity allows them to form mixed crystals or layered crystals. researchgate.netresearchgate.net This technique is often employed to modify the color and stability of the resulting crystals. sciencenotes.org

The process involves preparing a mixed saturated solution containing both ammonium chromic sulfate and another alum. thoughtco.comyoutube.com The ratio of the two alums in the solution dictates the composition and, consequently, the color of the grown crystals, which can range from pale lavender to deep purple. sciencenotes.orgreddit.com For instance, a seed crystal of pure potassium alum can be grown in a solution containing chrome alum to produce a layered crystal with a colored core and a clear outer shell. researchgate.net Thermodynamic studies on the co-crystallization of ammonium-chromium alums with potassium and aluminum alums have shown that these mixed crystals exhibit negative deviations from ideal behavior, indicating complex interactions between the components in the solid phase. researchgate.net

Redox Reaction Pathways for Chromium(III) Sulfate Generation

A common and foundational step in the synthesis of chrome alums is the production of the chromium(III) ion from a more readily available chromium(VI) precursor. This transformation is achieved through a redox (reduction-oxidation) reaction.

Hexavalent chromium compounds, such as potassium dichromate (K₂Cr₂O₇) or ammonium dichromate ((NH₄)₂Cr₂O₇), are typically used as starting materials. crystalls.infowikipedia.orgyoutube.com These precursors are reduced in an acidic medium, usually in the presence of sulfuric acid, which also provides the necessary sulfate anions for the final product. wikipedia.orgyoutube.com

Table 2: General Redox Reaction for Chrome Alum Preparation

| Oxidizing Agent | Reducing Agent | Acid Medium | Primary Products |

|---|

This reaction scheme is widely cited in laboratory manuals for the preparation of chrome alum. youtube.comyoutube.comscribd.com

The core of the synthesis is the electron transfer from the reducing agent to the chromium(VI) species. kronosecochem.com The reducing agent, such as ethanol, donates electrons and is itself oxidized in the process. youtube.com The chromium(VI) species accepts these electrons and is reduced to chromium(III). youtube.comkronosecochem.com

The mechanism of Cr(VI) reduction can be complex. Studies using various reducing agents have provided insights into the process. For example, the reduction of Cr(VI) by glutathione (B108866) (GSH), a biological thiol, requires three GSH molecules for every one molecule of chromate (B82759). nih.gov This reaction is highly dependent on pH, proceeding much more slowly at neutral pH (7.4) compared to acidic conditions (pH < 5). nih.gov In microbial systems, the reduction is often enzymatic and can proceed through different pathways. Some enzymes catalyze a one-step electron reduction that forms a highly reactive Cr(V) intermediate, while others facilitate a two-electron reduction that bypasses this intermediate, directly forming Cr(III). nih.gov The primary electron donors in many of these biological or enzyme-assisted reductions are molecules like NAD(P)H. nih.govijbiotech.com These studies highlight that the interaction involves the transfer of electrons to the high-valence chromium, which acts as the electron acceptor. nih.gov

Influence of Reaction Parameters on Crystal Growth and Yield

Temperature: Temperature plays a critical role in both the redox reaction and the crystallization step. During the reduction of dichromate with agents like ethanol, the reaction is highly exothermic. youtube.com It is often necessary to control the temperature, keeping it below 40-50°C, to prevent side reactions and ensure a controlled conversion. wikipedia.orgscribd.com In the crystallization phase, the rate of cooling directly impacts the size and number of crystals. Slow cooling promotes the growth of larger, more perfect crystals, while rapid cooling tends to produce a larger number of smaller crystals. oliphantscienceawards.com.au

pH and Concentration: The pH of the solution is crucial, particularly for the redox step. As noted, the reduction of Cr(VI) is more efficient in a strongly acidic environment. nih.gov The concentrations of the reactants—the chromium salt and the ammonium sulfate—determine the saturation point of the solution. To achieve a good yield, the solution must be sufficiently concentrated to become supersaturated upon cooling or evaporation. sciencenotes.org However, excessively high concentrations can lead to rapid, uncontrolled precipitation and the formation of small, impure crystals.

Impurities: The presence of impurities can significantly affect the crystallization process. Trivalent metal ions are known to influence the nucleation and growth of inorganic salts like ammonium sulfate. uni-halle.de Studies on the crystallization of cobalt sulfate have shown that ammonium (NH₄⁺) impurities can alter the crystal growth rate and activation energy. mdpi.com At low concentrations, the impurity may decrease the growth rate, but at higher concentrations, it can lead to the formation of a different double salt structure (Tutton's salt), significantly impacting purity. mdpi.com Similarly, studies on ammonium sulfate crystallization have shown that chromium(III) impurities can alter the surface structure of the crystals at concentrations as low as 20 ppm and change the crystal habit to needle-like at 50 ppm. uni-halle.de

Table 3: Summary of Influential Reaction Parameters

| Parameter | Influence on Synthesis |

|---|---|

| Temperature | Controls redox reaction rate; affects crystal size and quality during crystallization. wikipedia.orgoliphantscienceawards.com.au |

| pH | Crucial for the efficiency of Cr(VI) reduction, with acidic conditions being favorable. nih.gov |

| Cooling/Evaporation Rate | Slower rates promote larger, more well-defined crystals. chymist.comoliphantscienceawards.com.au |

| Reactant Concentration | Determines the supersaturation level and thus the driving force for crystallization and yield. sciencenotes.org |

| Impurities | Can alter crystal growth rate, morphology (shape), and purity. uni-halle.demdpi.com |

Role of pH and Temperature Regulation

The pH and temperature of the crystallization solution are fundamental parameters that dictate the solubility, supersaturation, and the stability of the chromium complexes in solution, thereby governing the formation of ammonium chromic sulfate dodecahydrate crystals.

Aqueous solutions of chromium(III) salts, such as those used to grow chrome alum crystals, are naturally acidic due to the hydrolysis of the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺. The synthesis is typically carried out in a strongly acidic medium, often with the addition of concentrated sulfuric acid. youtube.com This low pH environment is crucial for several reasons. Firstly, it suppresses the formation of undesirable precipitates like chromium(III) hydroxide (B78521), which would form at a higher pH. sciencemadness.org Secondly, the acidic conditions maintain the chromium ion in its desired [Cr(H₂O)₆]³⁺ state, which is the form incorporated into the alum crystal lattice. sciencemadness.orgresearchgate.net An alkaline solution would favor the formation of the green chromate ion (CrO₄²⁻), altering the fundamental chemistry of the system. youtube.com

Temperature control is equally critical throughout the synthesis and crystallization process. The initial reaction to produce the chromium(III) sulfate in solution, often involving the reduction of a dichromate salt with an agent like ethanol, is exothermic. youtube.com The temperature during this reduction must be carefully managed. If the temperature of the solution rises too high, typically above 50-60°C, a stable, green-colored sulfato-chromium complex can form. sciencemadness.org This green complex is kinetically stable and does not readily crystallize into the desired violet alum structure upon cooling, often resulting in a viscous syrup or a glassy amorphous solid instead of well-defined crystals. sciencemadness.org Therefore, maintaining a low temperature, sometimes below 20°C, is essential to favor the formation of the violet hexaaqua chromium(III) ion that forms the characteristic purple crystals. youtube.com

Once the solution is prepared, crystallization is typically induced by slow cooling. The rate of cooling influences the number and size of the crystals. Rapid cooling can lead to high supersaturation levels, favoring rapid nucleation and the formation of many small crystals. Conversely, slow, controlled cooling allows for the growth of larger, more well-defined octahedral crystals from a smaller number of nuclei. The color of the aqueous solution itself is an indicator of the chromium complex present: a violet or blue-violet color signifies the desired hexaaqua ion suitable for crystallization, while a green color indicates the presence of sulfato- or other complexes that are less favorable for forming the alum structure. lps.orgamericanelements.com

| Parameter | Optimal Condition | Rationale | Consequence of Deviation |

| pH | Acidic (low pH) | Suppresses Cr(OH)₃ precipitation; Stabilizes [Cr(H₂O)₆]³⁺ ion. | High pH leads to precipitation of undesired hydroxides. sciencemadness.org |

| Temperature | < 50°C during reduction | Prevents formation of stable green sulfato-complexes. sciencemadness.org | High temperatures result in a green, non-crystallizing solution. sciencemadness.org |

| Crystallization | Slow cooling | Promotes growth of large, well-formed crystals over spontaneous nucleation. | Rapid cooling leads to numerous small, potentially less perfect crystals. |

Impurity Effects on Nucleation and Crystal Habit

The presence of impurities, even in trace amounts, can significantly alter the nucleation and growth kinetics of crystals, thereby affecting the final crystal size, shape (habit), and purity. In the crystallization of ammonium chromic sulfate, impurities can be other metal ions or organic compounds. The interaction of these impurities with the growing crystal surface is a complex phenomenon.

The effect of Cr³⁺ as an impurity on the growth of ammonium sulfate crystals demonstrates this principle. The impurity adsorbs on the crystal surface, which can suppress nucleation and reduce the kinetic coefficients for crystal growth. researchgate.net At low impurity concentrations, this can lead to an increase in the metastable zone width, which may allow for the growth of larger crystals. However, at higher concentrations, the extensive surface coverage can significantly hinder growth. researchgate.net

The table below, derived from research on ammonium sulfate crystallization with various metallic impurities, illustrates how different ions can affect the process. While this data is for ammonium sulfate, it provides insight into the potential impact of such impurities if they were present during the synthesis of ammonium chromic sulfate.

Table: Effect of Trivalent Metal Impurities on Ammonium Sulfate Crystallization This table illustrates the general effects observed in a related system and is intended to be indicative of the phenomena.

| Impurity Ion | Observed Effect on Growth Rate | Observed Effect on Nucleation | Postulated Mechanism |

| Cr³⁺ | Decreased | Suppressed | Adsorption at kink sites, blocking growth steps. uni-halle.deresearchgate.net |

| Fe³⁺ | Decreased | Suppressed | Similar to Cr³⁺, adsorption and blockage of growth sites. capes.gov.br |

| Al³⁺ | Increased kinetics reported in some cases | Can increase or decrease | Formation of complexes and changing adsorption equilibria. researchgate.net |

Agitation and Seed Crystal Influence on Crystallization Kinetics

Mechanical factors, specifically the level of agitation and the introduction of seed crystals, are crucial tools for controlling the crystallization kinetics of ammonium chromic sulfate.

Agitation, or stirring, of the supersaturated solution serves multiple purposes. crystalls.info Primarily, it homogenizes the solution, ensuring that temperature and concentration gradients are minimized. This uniform distribution of solute molecules at the crystal-solution interface is essential for consistent crystal growth. Inadequate agitation can lead to localized depletion of the solute around growing crystals, slowing their growth and potentially leading to the formation of less perfect crystals. However, the intensity of agitation must be carefully controlled. While gentle stirring is beneficial, excessively vigorous agitation can increase the rate of secondary nucleation. This occurs when existing crystals collide with each other, the stirrer, or the vessel walls, causing small fragments to break off and act as new nuclei. uni-halle.de This can lead to a final product with a large number of small crystals rather than a smaller number of large ones.

The introduction of seed crystals is a powerful technique to manage the crystallization process. uni-halle.de Seeding involves adding small, high-quality crystals of the desired substance to a supersaturated solution. These seeds provide pre-existing surfaces for crystal growth to occur, bypassing the often unpredictable stage of primary nucleation. By controlling the number and size of the initial seeds, it is possible to control the number and size distribution of the final product crystals. nih.gov When a sufficient amount of seed crystal surface area is provided, the supersaturation can be relieved primarily through the growth on these seeds, suppressing the spontaneous formation of new nuclei (secondary nucleation). crystalls.info This method is widely used in industrial crystallization to ensure product consistency and achieve a desired crystal size. For ammonium chromic sulfate, a seed crystal can be introduced into a carefully prepared, slightly supersaturated solution, which is then allowed to cool slowly or evaporate, promoting the growth of a single large crystal. ntu.edu.tw

Table: Influence of Agitation and Seeding on Crystallization

| Parameter | Condition | Effect on Kinetics | Effect on Crystal Product |

| Agitation | No/Low Agitation | Slows mass transfer to crystal surface. | Irregular growth, potential for inclusions. |

| Moderate Agitation | Enhances mass transfer, promotes uniform growth. | More uniform, well-formed crystals. | |

| High Agitation | Increases secondary nucleation via attrition. uni-halle.de | Large number of small crystals, broad size distribution. | |

| Seeding | No Seeds | Relies on spontaneous primary nucleation. | Unpredictable number and size of crystals. |

| With Seeds | Bypasses primary nucleation; growth occurs on seeds. nih.gov | Controlled number of crystals, narrower and more predictable size distribution. |

Crystallographic Investigations and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, detailed information about the crystal system, space group, and the precise positions of atoms can be obtained.

Ammonium (B1175870) chromic sulfate (B86663) dodecahydrate crystallizes in the cubic system. crystalls.infodrugfuture.com This crystal system is characterized by three equal crystallographic axes at right angles to each other. Specifically, it belongs to the space group Pa͞3. This space group imposes certain symmetry constraints on the arrangement of the constituent ions and water molecules within the crystal lattice. researchgate.net The chromium and nitrogen atoms occupy special positions with site symmetry, while the sulfur atom and one of its bonded oxygen atoms are located on a threefold rotation axis. researchgate.net

Detailed X-ray diffraction studies have allowed for the precise determination of the unit cell parameters. At a temperature of 100 K, the unit cell dimension 'a' has been determined to be 12.242(1) Å. researchgate.net The unit cell contains four formula units (Z = 4). The structure consists of discrete ammonium cations (NH₄⁺), hexaaquachromium(III) cations ([Cr(H₂O)₆]³⁺), sulfate anions (SO₄²⁻), and additional water molecules of crystallization. researchgate.net The precise atomic coordinates for each atom within the asymmetric unit have been resolved, providing a complete picture of the crystal's internal structure.

Table 1: Unit Cell Parameters for Ammonium Chromic Sulfate Dodecahydrate at 100 K

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa͞3 |

| a (Å) | 12.242(1) |

| Z | 4 |

This table is interactive. You can sort and filter the data.

The coordination sphere of the chromium(III) ion is a key feature of the structure. The Cr³⁺ ion is octahedrally coordinated to six water molecules, forming the [Cr(H₂O)₆]³⁺ complex. The analysis of interatomic distances reveals the precise bond lengths between the chromium atom and the oxygen atoms of the coordinated water molecules. These distances, along with the O-Cr-O bond angles, which are close to 90° and 180°, confirm the octahedral geometry. The sulfate anions exist as regular tetrahedra, and the ammonium ion is also tetrahedral. The crystal packing is stabilized by an extensive network of hydrogen bonds. researchgate.net

Neutron Diffraction Studies for Hydrogen Atom Localization

While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms due to their low scattering power. Neutron diffraction, on the other hand, is particularly sensitive to the positions of light atoms like hydrogen, making it an indispensable tool for understanding the role of hydrogen in the crystal structure.

Neutron diffraction studies on analogous alum structures, such as chromium potassium alum, have been crucial in elucidating the intricate hydrogen bonding network. royalsocietypublishing.org These studies have shown that hydrogen bonds link the oxygen atoms of the water molecules to other oxygen atoms within the structure. royalsocietypublishing.org This extensive network of hydrogen bonds plays a significant role in stabilizing the crystal lattice of ammonium chromic sulfate dodecahydrate. The precise location of hydrogen atoms allows for a detailed analysis of the geometry of these hydrogen bonds, including donor-acceptor distances and angles.

A significant finding from diffraction studies of alums is the presence of orientational disorder in both the ammonium and sulfate groups. researchgate.net In the case of the ammonium ion in ammonium chromic sulfate dodecahydrate, the hydrogen atoms are disordered. researchgate.net Similarly, the sulfate anions in many alum structures exhibit orientational disorder along the threefold symmetry axis. researchgate.net Neutron diffraction is particularly well-suited to characterizing this type of disorder, providing insights into the different possible orientations that these ions can adopt within the crystal lattice and the energetic barriers between these orientations.

Polymorphism and Phase Transitions in Alum Structures

The term "polymorphism" in the context of alums does not refer to different crystal systems at ambient conditions but rather to subtle structural variations within the same cubic space group, categorized as α, β, and γ alum types. These classifications are primarily dependent on the size of the monovalent cation. Additionally, many alums, including ammonium chromic sulfate, undergo phase transitions to lower symmetry crystal systems at cryogenic temperatures.

The structural classification of alums into α, β, and γ types is distinguished by the arrangement and disorder of the sulfate anions and the coordination environment of the monovalent cation. arizona.edu

α-Alums : This is the most common structural type for alums and is the classification for ammonium chromic sulfate dodecahydrate. A defining characteristic of α-alums is the orientational disorder of the sulfate anions. iucr.org The sulfate tetrahedra can occupy one of two possible orientations along the threefold symmetry axis of the crystal. iucr.org This disorder is a result of the relatively small size of the monovalent cation, which in this case is the ammonium ion (NH₄⁺). The coordination sphere around the monovalent cation in α-alums is distorted from a perfect octahedron.

β-Alums : This structural type is observed in alums with larger monovalent cations, such as cesium. In β-alums, the six water molecules surrounding the monovalent cation form a nearly planar regular hexagon with the M(I) cation at the center.

γ-Alums : This third type is less common and its structural details are not as extensively documented in readily available literature as the α and β types.

The primary structural parameters for the α-alum structure of ammonium chromic sulfate dodecahydrate at room temperature are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Unit Cell Parameter (a) | ~12.242 Å |

| Formula Units per Cell (Z) | 4 |

Note: The exact unit cell parameter may vary slightly between different studies.

Ammonium chromic sulfate dodecahydrate exhibits significant structural changes as a function of temperature. These modifications include a distinct low-temperature phase transition and the loss of water of hydration at elevated temperatures.

Upon cooling, ammonium chromic sulfate undergoes a phase transition at approximately 81 K (-192 °C). aip.org This transition is characterized by a change from the room-temperature cubic structure to a phase with lower symmetry. While the precise crystal structure of the low-temperature phase of pure ammonium chromic sulfate dodecahydrate is not definitively established in the available literature, studies on isomorphous alum solid solutions provide insights into the nature of this transformation. For instance, in mixed crystals of ammonium aluminum/chromium sulfate, the appearance of reflections forbidden in the Pa-3 space group at low temperatures suggests a reduction in symmetry to subgroups such as R-3, P-1, or P1. scispace.comresearchgate.net This low-temperature phase transition is understood to be driven by a change in the static trigonal distortion at the chromium sites within the crystal lattice. aip.org

Spectroscopic Characterization of Molecular and Electronic Structure

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the structural dynamics of ammonium (B1175870) chromic sulfate (B86663) dodecahydrate. It allows for the identification of constituent functional groups and provides information on the intermolecular forces, such as hydrogen bonding, that govern the crystal's architecture.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy identifies the vibrational modes of the distinct molecular entities within the compound: the ammonium cation (NH₄⁺), the sulfate anion (SO₄²⁻), and the water of hydration (H₂O). The spectrum is characterized by absorption bands corresponding to the fundamental vibrations of these groups.

The sulfate anion, if it maintained a perfect tetrahedral (Td) symmetry, would exhibit four fundamental vibrational modes, of which only two (ν₃ and ν₄) would be infrared active. However, in the crystal lattice of the alum, its symmetry is often lowered, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes.

Key vibrational bands observed in the FTIR spectrum of ammonium chromic sulfate dodecahydrate are assigned as follows:

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Functional Group |

| ~3400 | ν(O-H) | Symmetric and Asymmetric Stretching | H₂O |

| ~3150 | ν(N-H) | Stretching | NH₄⁺ |

| ~1640 | δ(H-O-H) | Bending (Scissoring) | H₂O |

| ~1430 | δ(H-N-H) | Bending | NH₄⁺ |

| ~1100 | ν₃(S-O) | Asymmetric Stretching | SO₄²⁻ |

| ~610 | ν₄(S-O) | Bending | SO₄²⁻ |

Data compiled from general knowledge of inorganic compound spectroscopy.

The broadness of the O-H stretching band around 3400 cm⁻¹ is indicative of extensive hydrogen bonding involving the water molecules.

Raman Spectroscopy for Lattice Modes and Ionic Vibrations

Raman spectroscopy complements FTIR by providing information on the vibrations of both the molecular ions and the crystal lattice itself. The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is particularly informative for studying the external lattice modes, which involve the translational and rotational motions of the [Cr(H₂O)₆]³⁺, NH₄⁺, and SO₄²⁻ ions within the unit cell. ias.ac.inspectroscopyonline.com

The internal vibrations of the sulfate and ammonium ions are also readily observed in the Raman spectrum. For the tetrahedral SO₄²⁻ ion, all four fundamental modes (ν₁, ν₂, ν₃, and ν₄) are Raman active. researchgate.net The appearance of a strong, polarized band around 981 cm⁻¹ is a characteristic signature of the symmetric stretching mode (ν₁) of the sulfate ion. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Functional Group / Unit |

| > 3000 | ν(N-H), ν(O-H) | Stretching | NH₄⁺, H₂O |

| ~1110 | ν₃(S-O) | Asymmetric Stretching | SO₄²⁻ |

| ~981 | ν₁(S-O) | Symmetric Stretching | SO₄²⁻ |

| ~617 | ν₄(S-O) | Bending | SO₄²⁻ |

| ~452 | ν₂(S-O) | Bending | SO₄²⁻ |

| < 400 | Lattice Modes | Translational/Rotational | [Cr(H₂O)₆]³⁺, NH₄⁺, SO₄²⁻ |

Data compiled from representative spectra of sulfate-containing alums. ias.ac.inresearchgate.net

Analysis of the lattice modes can reveal details about the crystal symmetry and the strength of the interionic interactions. ias.ac.in

Probing Hydrogen Bonding and Molecular Dynamics via Vibrational Modes

The presence of twelve water molecules and the ammonium cation facilitates an extensive network of hydrogen bonds within the crystal structure. researchgate.net Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. nasa.govresearchgate.net The most significant effect is observed in the stretching modes of the O-H and N-H bonds. youtube.com

The formation of a hydrogen bond (X-H···Y) weakens the X-H bond, resulting in a downward shift (redshift) of its stretching frequency in the IR and Raman spectra. nasa.govnih.gov The magnitude of this shift generally correlates with the strength of the hydrogen bond. researchgate.net In ammonium chromic sulfate dodecahydrate, the broad absorption band observed for the O-H stretch of water molecules is a clear indication of a range of hydrogen bond environments and strengths. researchgate.netyoutube.com Furthermore, the intensity of these stretching bands is often significantly increased upon hydrogen bond formation. nasa.gov Low-temperature spectroscopic studies can further resolve the complex vibrational bands and provide more detailed information on the specific hydrogen bonding interactions and the dynamics of the water and ammonium ions. nih.gov

Electronic Spectroscopy for Chromium(III) Coordination Environment

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is instrumental in characterizing the electronic structure of the central chromium(III) ion and its immediate coordination environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

In ammonium chromic sulfate dodecahydrate, the chromium(III) ion is octahedrally coordinated by six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺. researchgate.net The color of the compound is a direct consequence of the absorption of light in the visible region, which promotes electrons between the d-orbitals of the Cr³⁺ ion. umass.edu

The UV-Vis spectrum of an aqueous solution of this compound typically displays two main absorption bands in the visible region. jmcs.org.mx These bands are relatively weak, which is characteristic of d-d transitions that are formally Laporte-forbidden.

| Transition | Typical λₘₐₓ (nm) | Typical Wavenumber (cm⁻¹) |

| ⁴A₂g → ⁴T₂g | ~575 | ~17,400 |

| ⁴A₂g → ⁴T₁g | ~407 | ~24,600 |

Data is representative for the [Cr(H₂O)₆]³⁺ ion. lacc-terryb.com

A third, higher energy spin-allowed transition (⁴A₂g → ⁴T₁g(P)) often occurs in the ultraviolet region and can be obscured by charge-transfer bands.

Ligand Field Theory and d-Orbital Splitting Analysis

The electronic transitions observed in the UV-Vis spectrum are explained by Ligand Field Theory (or its simpler electrostatic version, Crystal Field Theory). tiu.edu.iqmit.edu The Cr³⁺ ion has a d³ electronic configuration. In the presence of an octahedral field of six water ligands, the five degenerate d-orbitals of the free ion split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). umass.educore.ac.uk

The energy difference between these sets is denoted as Δₒ (the octahedral field splitting parameter) or 10Dq. umass.educore.ac.uk The energy of the lowest absorption band (⁴A₂g → ⁴T₂g) corresponds directly to the value of Δₒ. lacc-terryb.com Thus, from the spectrum, Δₒ for the [Cr(H₂O)₆]³⁺ ion can be determined to be approximately 17,400 cm⁻¹.

The positions of the absorption bands can be further analyzed using Tanabe-Sugano diagrams for a d³ ion. tiu.edu.iq These diagrams plot the energy of the electronic states as a function of the ligand field strength (Δₒ), allowing for the assignment of the observed bands and the calculation of other ligand field parameters, such as the Racah parameter (B), which relates to interelectronic repulsion within the d-orbitals. This comprehensive analysis provides a quantitative measure of the electronic interactions between the chromium(III) ion and its coordinating water ligands. umass.edutiu.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in both solid and solution states. However, the application of NMR to paramagnetic compounds like ammonium chromic sulfate dodecahydrate presents significant challenges. The presence of the paramagnetic Cr(III) ion, with its unpaired electrons, leads to substantial line broadening and large chemical shifts in the NMR spectra of nearby nuclei. This often renders high-resolution spectra difficult to obtain and interpret. Despite these challenges, specialized NMR techniques can provide valuable insights into the molecular and electronic structure of this compound.

Solid-State NMR for Ammonium Ion Dynamics

Solid-state NMR spectroscopy is a key method for investigating the dynamics of ions and molecules within a crystal lattice. For ammonium chromic sulfate dodecahydrate, solid-state NMR can be employed to study the motion of the ammonium (NH₄⁺) cation.

The expected findings from such studies would involve the characterization of the potential energy barriers for ammonium ion reorientation. The interaction of the ammonium protons with the paramagnetic Cr(III) center would significantly influence the nuclear spin relaxation times. By measuring T₁ as a function of temperature, it would be possible to extract information about the correlation times for the ammonium ion motion. It is anticipated that the ammonium ion undergoes thermally activated reorientational jumps within the crystal lattice. The activation energy for this process provides insight into the strength of the hydrogen bonding and electrostatic interactions between the ammonium ion and the surrounding sulfate ions and water molecules.

Table 1: Expected Parameters from Solid-State NMR Studies of Ammonium Ion Dynamics

| NMR Parameter | Information Gained | Expected Trend with Increasing Temperature |

| ¹H Linewidth | Motional narrowing provides information on the onset and rate of NH₄⁺ reorientation. | Decrease |

| Spin-Lattice Relaxation Time (T₁) | Characterizes the rate of molecular motions on the MHz timescale. | A minimum in the T₁ vs. temperature curve indicates the correlation time for motion is on the order of the Larmor frequency. |

| Second Moment (M₂) | Relates to the time-averaged dipolar interactions between nuclear spins; changes indicate the onset of molecular motion. | Decrease as motional averaging of dipolar interactions occurs. |

Note: This table is based on general principles of solid-state NMR of ammonium ions and not on experimental data for ammonium chromic sulfate dodecahydrate.

Aqueous Solution NMR for Speciation Studies

In aqueous solution, the coordination environment of the chromium(III) ion in ammonium chromic sulfate dodecahydrate can be complex and temperature-dependent. The violet color of cold aqueous solutions of chrome alums is attributed to the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. wikipedia.org Upon heating, these solutions turn green, which is indicative of a change in the coordination sphere of the Cr(III) ion, specifically the displacement of water ligands by sulfate ions to form various aqua-sulfato complexes. wikipedia.org

NMR spectroscopy, in principle, could be used to study this speciation. However, the paramagnetic nature of Cr(III) poses a significant hurdle, causing extreme broadening of the signals of nuclei in the coordination sphere. Therefore, direct observation of the coordinated water or sulfate by ¹H, ¹⁷O, or ³³S NMR is generally not feasible with standard high-resolution NMR techniques.

Despite these difficulties, ¹H NMR of the bulk solvent can sometimes provide indirect information about the paramagnetic center. The relaxation rates of the solvent water protons are enhanced by the presence of the paramagnetic Cr(III) ion. By studying the temperature and concentration dependence of the solvent relaxation times (T₁ and T₂), it is possible to gain insights into the hydration number and the dynamics of water exchange between the coordination sphere and the bulk solvent.

Furthermore, while direct detection of the different chromium species is challenging, changes in the bulk magnetic susceptibility of the solution as a function of temperature could be monitored by NMR, which might correlate with the changes in the coordination environment of the chromium ion. Advanced NMR techniques, potentially in combination with other spectroscopic methods like UV-Vis and Raman spectroscopy, would be necessary to fully characterize the speciation in solution.

Table 2: Chromium(III) Species in Aqueous Solution and Their Expected Impact on NMR

| Chromium(III) Species | Coordination Environment | Expected Effect on Solution NMR |

| [Cr(H₂O)₆]³⁺ | Octahedral, six water ligands | Significant broadening of the bulk water proton signal due to paramagnetic relaxation enhancement. |

| [Cr(H₂O)₅(SO₄)]⁺ | One water ligand replaced by a sulfate ion | Altered paramagnetic relaxation enhancement of the bulk water signal compared to the hexaaqua ion. |

| [Cr(H₂O)₄(SO₄)₂]⁻ | Two water ligands replaced by sulfate ions | Further changes in the bulk water relaxation properties. |

Note: The observation of distinct signals for these species by NMR is highly unlikely due to paramagnetic broadening. The table describes the expected influence on bulk solvent properties.

Thermal Analysis and Decomposition Pathways

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition Stages

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature. For ammonium (B1175870) chromic sulfate (B86663) dodecahydrate, TGA reveals a multi-stage decomposition process, beginning with dehydration, followed by the decomposition of the ammonium ion and finally the sulfate groups.

The initial stage of decomposition involves the loss of its twelve water molecules of hydration. This process can occur in overlapping steps. It has been noted that nine moles of water are lost at the melting point, with the remaining three moles being released at temperatures up to 300°C. msu.ru

Following dehydration, the decomposition of the ammonium ion occurs. Based on studies of similar ammonium sulfate compounds, this is expected to begin above 250°C, initially forming ammonium bisulfate and ammonia (B1221849) gas. researchgate.net

The final stage of decomposition at higher temperatures involves the breakdown of the sulfate and bisulfate intermediates. This results in the evolution of sulfur oxides and the formation of the final solid residue, chromium(III) oxide. msu.ru The anhydrous form of ammonium chromic sulfate is reported to have a decomposition point of 700°C. acs.org

A representative TGA curve for a related compound, ammonium sulfate, shows a significant mass loss corresponding to its decomposition.

Table 1: Representative TGA Data for Ammonium Sulfate Decomposition

| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Stage |

|---|---|---|

| > 250 | Variable | Initial decomposition to ammonium bisulfate and ammonia |

| 330 - 420 | Significant | Decomposition of intermediates to gaseous products |

Note: This data is for ammonium sulfate and serves as a model for the decomposition of the ammonium and sulfate components in ammonium chromic sulfate dodecahydrate. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions such as melting and crystallization, as well as endothermic and exothermic decomposition processes.

For ammonium chromic sulfate dodecahydrate, the initial endothermic event observed in a DSC thermogram corresponds to the melting of the hydrate (B1144303) and the simultaneous loss of water of crystallization. The decomposition of the ammonium and sulfate ions are also associated with distinct endothermic or exothermic peaks. Studies on ammonium sulfate have shown a reproducible endothermic inflection near 370°C, which is associated with its decomposition. msu.ru

Table 2: DSC Thermal Events for Related Ammonium Sulfate Compounds

| Temperature (°C) | Thermal Event | Compound |

|---|---|---|

| ~370 | Endothermic Peak (Decomposition) | Ammonium Sulfate |

Note: This data is for ammonium sulfate and provides an indication of the thermal events that may occur during the decomposition of ammonium chromic sulfate dodecahydrate. msu.ru

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or FTIR

Evolved Gas Analysis (EGA), typically performed by coupling a TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, allows for the identification of the gaseous species evolved during thermal decomposition.

For ammonium chromic sulfate dodecahydrate, the EGA profile would show the evolution of water (H₂O) during the initial dehydration phase. This is followed by the release of ammonia (NH₃) from the decomposition of the ammonium ions. At higher temperatures, the decomposition of the sulfate groups leads to the evolution of sulfur dioxide (SO₂) and sulfur trioxide (SO₃), along with nitrogen oxides (NOx) which can form from the oxidation of ammonia in the presence of the chromium catalyst. msu.ru Studies on the thermal decomposition of ammonium sulfate have confirmed the evolution of NH₃, SO₂, N₂, and H₂O at elevated temperatures. researchgate.net

Table 3: Expected Evolved Gases during the Thermal Decomposition of Ammonium Chromic Sulfate Dodecahydrate

| Temperature Range | Evolved Gas Species |

|---|---|

| Low Temperature | H₂O |

| Intermediate Temperature | NH₃, H₂O |

| High Temperature | SO₂, SO₃, NOx, N₂, H₂O |

Note: The exact temperature ranges and relative intensities would require specific experimental data for ammonium chromic sulfate dodecahydrate.

Solid-State Reaction Mechanisms and Product Identification

The thermal decomposition of ammonium chromic sulfate dodecahydrate proceeds through a series of solid-state reactions, leading to the formation of various intermediate products before yielding the final stable oxide.

The decomposition can be conceptualized by the following proposed pathway, based on the behavior of related ammonium and sulfate compounds:

Dehydration: The initial heating of NH₄Cr(SO₄)₂·12H₂O results in the loss of water molecules to form anhydrous NH₄Cr(SO₄)₂.

NH₄Cr(SO₄)₂·12H₂O(s) → NH₄Cr(SO₄)₂(s) + 12H₂O(g)

Decomposition of Ammonium: The anhydrous salt then undergoes decomposition of the ammonium ion. One likely pathway is the formation of an intermediate ammonium bisulfate complex and the release of ammonia.

NH₄Cr(SO₄)₂(s) → Cr(HSO₄)(SO₄)(s) + NH₃(g)

Decomposition of Sulfate: At higher temperatures, the sulfate and bisulfate groups decompose to form the final solid product, chromium(III) oxide (Cr₂O₃), and gaseous sulfur oxides.

2Cr(HSO₄)(SO₄)(s) → Cr₂O₃(s) + 3SO₃(g) + H₂O(g)

The evolved SO₃ can also be in equilibrium with SO₂ and O₂.

The final solid product, chromium(III) oxide, is a stable green pigment. The intermediates, such as anhydrous ammonium chromic sulfate and chromium bisulfate complexes, are transient species that exist within specific temperature ranges during the decomposition process.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Ammonium Chromic Sulfate Dodecahydrate | NH₄Cr(SO₄)₂·12H₂O |

| Ammonium Sulfate | (NH₄)₂SO₄ |

| Ammonium Bisulfate | NH₄HSO₄ |

| Chromium(III) Oxide | Cr₂O₃ |

| Water | H₂O |

| Ammonia | NH₃ |

| Sulfur Dioxide | SO₂ |

| Sulfur Trioxide | SO₃ |

| Nitrogen Oxides | NOx |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the time evolution of a system of interacting atoms or molecules, providing insights into dynamic processes such as ion diffusion and disorder.

In the crystal structure of ammonium (B1175870) chromic sulfate (B86663) dodecahydrate, the constituent ions are not static but exhibit thermal motion. MD simulations can be used to study the diffusion of the NH₄⁺, [Cr(H₂O)₆]³⁺, and SO₄²⁻ ions, as well as the water molecules, through the crystal lattice. However, significant ion diffusion in a well-ordered crystal at temperatures well below its melting point is generally slow.

Of particular interest in alums is the phenomenon of orientational disorder. researchgate.net X-ray diffraction studies on ammonium alums have revealed disorder in the orientation of both the ammonium and sulfate ions. researchgate.net The ammonium ion can undergo reorientational jumps between equivalent or nearly equivalent orientations within its coordination sphere. MD simulations can quantify the energy barriers and frequencies of these reorientations. nih.gov Similarly, the sulfate ions in some alums exhibit orientational disorder along the threefold symmetry axis. researchgate.net

MD simulations of ammonium persulfate have shown that the diffusion coefficient of ions can play a crucial role in determining the crystal morphology. bohrium.com While specific MD studies on ion diffusion in ammonium chromic sulfate dodecahydrate are lacking, simulations of related systems provide valuable insights. For example, MD simulations of aluminum diffusion in quasicrystals have been performed to understand diffusion mechanisms in complex metallic alloys. uni-bielefeld.de Studies on ammonium perchlorate (B79767) have used ab initio MD to investigate proton transfer mechanisms involving ammonium ions, which enhances charge mobility. researchgate.net

The growth of crystals from solution is a complex process involving desolvation, surface diffusion, and incorporation of growth units into the crystal lattice. Monte Carlo (MC) and Molecular Dynamics (MD) simulations are powerful techniques to model these processes at an atomic level.

The CrystalGrower software, for example, is a Monte Carlo tool that can simulate both the crystal habit and the nanoscopic surface topography for any crystal structure under varying conditions. nih.govrsc.org The simulation takes into account the crystal structure and the interaction energies between the growth units. For ammonium chromic sulfate dodecahydrate, the growth units would be the [Cr(H₂O)₆]³⁺, NH₄⁺, and SO₄²⁻ ions.

The simulation process typically involves:

Defining the crystal lattice and the fundamental growth units.

Calculating the interaction energies between these units.

Simulating the attachment and detachment of growth units at different crystal faces based on a probabilistic model (e.g., Metropolis Monte Carlo).

Such simulations can predict the final crystal morphology by determining the relative growth rates of different crystal faces. For alums, which typically crystallize in an octahedral habit, the {111} faces are the slowest growing and thus dominate the final shape. youtube.com Simulations can also investigate the effect of impurities or additives on crystal growth by modeling their selective adsorption onto specific crystal faces, which can alter the relative growth rates and the final crystal habit. nih.gov Kinetic Monte Carlo simulations have been successfully used to model the clustering and growth of precipitates in aluminum alloys. mdpi.com

Quantum Chemical Modeling of Bonding and Interactions

Quantum chemical methods, including DFT and ab initio calculations, are essential for a detailed understanding of the chemical bonds and intermolecular interactions that stabilize the crystal structure of ammonium chromic sulfate dodecahydrate. The crystal packing is primarily governed by a complex network of ionic and hydrogen bonds.

The structure consists of discrete [Cr(H₂O)₆]³⁺ cations, NH₄⁺ cations, and SO₄²⁻ anions, held together by electrostatic forces. researchgate.net An extensive network of hydrogen bonds involving the coordinated water molecules, the lattice water molecules, the ammonium ions, and the sulfate ions further stabilizes the structure. researchgate.net

[Cr(H₂O)₆]³⁺ Complex : Quantum chemical studies on the [M(H₂O)₆]³⁺ series of ions (where M is a 3d transition metal) have shown that the M-OH₂ bonds are primarily donor-acceptor bonds. ru.nl The water molecules act as ligands, donating electron density to the metal cation. For Cr³⁺, it has been found to be a strong σ-acceptor. ru.nl

Sulfate Hydration : The hydration of the sulfate ion is a crucial aspect of the crystal's structure. Quantum chemical calculations on hydrated sulfate clusters, SO₄²⁻(H₂O)n, have been performed to understand the nature of the hydrogen bonds between the sulfate oxygens and the water molecules. acs.org These studies help to quantify the strength and geometry of these interactions.

Ammonium Ion Interactions : The ammonium ion acts as a hydrogen bond donor, forming N-H···O bonds with the oxygen atoms of the sulfate ions and the water molecules. The environment of the ammonium ion in the alum structure involves a puckered hexagon of water oxygens and nearby sulfate oxygens. researchgate.net

Characterization of Metal-Ligand Bonding in Hexaaquachromium(III) Cation

The central feature of ammonium chromic sulfate dodecahydrate is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The bonding between the central chromium ion and the six water ligands has been extensively studied using various theoretical models.

The chromium atom in this complex is in the +3 oxidation state, with a corresponding electronic configuration of [Ar] 3d³. quora.com According to Valence Bond Theory, the chromium(III) ion utilizes two of its 3d orbitals, one 4s orbital, and three 4p orbitals to form six vacant hybrid orbitals. quora.com These orbitals accept lone pairs of electrons from the six water molecules, resulting in d²sp³ hybridization and the formation of six coordinate covalent bonds. quora.com This hybridization leads to a well-defined octahedral geometry for the complex cation. quora.com

Crystal Field Theory (CFT) and the more advanced Ligand Field Theory (LFT) offer a more detailed description of the electronic structure. In the octahedral environment created by the six aqua ligands, the five degenerate d-orbitals of the chromium ion split into two distinct energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). quora.com The three d-electrons of the Cr³⁺ ion occupy the lower-energy t₂g orbitals, leading to a t₂g³ eg⁰ configuration. quora.com This arrangement, with three unpaired electrons, makes the complex paramagnetic. quora.com The Crystal Field Stabilization Energy (CFSE) for this d³ octahedral complex is calculated to be -1.2 Δₒ (where Δₒ is the crystal field splitting energy). quora.com

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been used to calculate the electronic configurations and excitation energies of the cation in aqueous solution. nih.gov These calculations have successfully assigned the lower energy electronic transitions to d-d transitions and higher energy bands to ligand-to-metal charge-transfer transitions, with results showing good agreement with experimental values. nih.gov X-ray diffraction studies on related hydrated chromium(III) salts have determined the precise structural parameters of the cation. For instance, in the crystal structure of hexaaquachromium(III) nitrate (B79036) trihydrate, the structure contains two crystallographically distinct [Cr(H₂O)₆]³⁺ octahedra, each with its own set of bond lengths and angles, illustrating the slight distortions from perfect octahedral symmetry that can occur in a crystal lattice. researchgate.net

| Property | Description | Source |

|---|---|---|

| Central Metal Ion | Chromium (Cr) | quora.com |

| Oxidation State | +3 | quora.com |

| Electronic Configuration of Cr³⁺ | [Ar] 3d³ | quora.com |

| Coordination Number | 6 | quora.com |

| Hybridization | d²sp³ | quora.com |

| Geometry | Octahedral | quora.comchemthes.com |

| CFT Electronic Configuration | t₂g³ eg⁰ | quora.com |

| Magnetic Properties | Paramagnetic | quora.com |

Interionic Interactions and Lattice Energy Calculations

The solid-state structure of ammonium chromic sulfate dodecahydrate, NH₄Cr(SO₄)₂·12H₂O, is an intricate assembly of its constituent ions. The crystal is composed of discrete ammonium cations (NH₄⁺), hexaaquachromium(III) cations ([Cr(H₂O)₆]³⁺), and sulfate anions (SO₄²⁻), along with additional water molecules that are part of the crystal lattice but not directly coordinated to the chromium ion. chemthes.com

The primary forces holding the crystal together are strong electrostatic attractions between the oppositely charged ions: the +3 charge of the chromium complex cation, the +1 charge of the ammonium cation, and the -2 charge of the sulfate anion. Beyond these fundamental coulombic forces, the crystal packing is extensively stabilized by a complex, three-dimensional network of hydrogen bonds. researchgate.netchemthes.com These hydrogen bonds form between the hydrogen atoms of the coordinated aqua ligands, the ammonium cations, and the lattice water molecules, and the oxygen atoms of the sulfate anions. researchgate.net

Lattice energy is the energy released upon the formation of one mole of a solid ionic compound from its constituent gaseous ions. youtube.com For ammonium chromic sulfate dodecahydrate, this process can be represented as:

Cr(H₂O)₆³⁺(g) + NH₄⁺(g) + 2SO₄²⁻(g) + 6H₂O(g) → NH₄Cr(SO₄)₂·12H₂O(s)

Crystallographic studies of chrome alums provide the fundamental data required for theoretical energy calculations.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Cubic | wikipedia.org |

| Space Group | Pa3 | chemthes.com |

| Lattice Constant (a) | 12.242(1) Å | chemthes.com |

| Formula Units (Z) | 4 | chemthes.com |

Advanced Characterization Techniques and Methodological Developments

Scanning Electron Microscopy (SEM) for Crystal Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the external morphology and surface topography of crystalline materials. carleton.edumdpi.com It utilizes a focused beam of high-energy electrons to scan the specimen's surface, generating various signals from the electron-sample interactions. carleton.edu Secondary electron imaging, in particular, provides high-resolution images of the surface texture and shape. mdpi.com

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also perform qualitative or semi-quantitative elemental analysis. carleton.edu This combined approach confirms the spatial distribution of chromium, sulfur, and other constituent elements across the crystal surface, ensuring compositional homogeneity.

| Analytical Capability | Information Obtained | Relevance to Crystal Characterization |

|---|---|---|

| High-Resolution Imaging | Detailed visualization of surface topography and texture. | Confirmation of octahedral habit, examination of facet quality. |

| Depth of Field | Generation of 3D-appearing images of complex structures. | Analysis of crystal clusters and inter-growth phenomena. |

| Backscattered Electron Imaging (BSE) | Discrimination of phases based on mean atomic number. | Detection of compositional variations or impurities on the surface. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition mapping and point analysis. | Verification of elemental distribution and purity. |

Atomic Force Microscopy (AFM) for Surface Growth Features

Atomic Force Microscopy (AFM) has emerged as an indispensable tool for the in-situ investigation of crystal growth processes at the nanoscale, directly in their mother liquor. escholarship.orgnih.gov Unlike electron microscopy, AFM operates by scanning a sharp physical probe over the sample surface, allowing for imaging in various environments, including liquids, without the need for staining or fixing. mdpi.comazom.com This makes it ideal for observing the dynamic processes occurring on the crystal facets of ammonium chromic sulfate dodecahydrate as it grows from a supersaturated solution.

AFM provides direct visualization of molecular-level surface features, enabling the elucidation of growth mechanisms. escholarship.org Key phenomena that can be observed include the formation and propagation of monomolecular and poly-molecular growth steps across crystal faces. mdpi.com Researchers can identify the sources of these growth steps, which are typically screw dislocations or two-dimensional (2D) nuclei that form on the terraces. nih.govmdpi.com By capturing sequential images over time, the kinetics of step advancement can be measured, providing quantitative data on growth rates for different crystallographic faces. nih.gov

Furthermore, AFM is highly sensitive to surface defects and the influence of impurities. escholarship.org The technique can image the structure of dislocation hillocks, etch pits, and the incorporation of foreign particles or molecules into the crystal lattice, which can act as growth inhibitors or modifiers. escholarship.org

| Feature | Description | Significance in Crystal Growth Studies |

|---|---|---|

| Screw Dislocations | A type of crystallographic defect that emerges on the surface, providing a continuous source of growth steps. | A primary mechanism for crystal growth at low supersaturation. |

| 2D Nucleation | Spontaneous formation of new crystal layers (islands) on a flat crystal face (terrace). | A dominant growth mechanism at high supersaturation. |

| Growth Steps/Spirals | Terraces of molecular height that advance across the crystal face, leading to crystal growth. | Direct visualization allows for the measurement of growth kinetics. |

| Impurity Pinning | Adsorption of impurity molecules at step edges, which can slow or stop their advancement. | Explains the mechanism of action of growth inhibitors and habit modifiers. |

| Surface Terraces | Atomically flat regions of a crystal face between growth steps. | Their width and morphology provide insight into the growth conditions. |

Synchrotron Radiation Techniques for High-Resolution Structural Studies

Synchrotron radiation sources provide X-ray beams of exceptionally high brightness and coherence, enabling structural studies of materials with a resolution and precision unattainable with conventional laboratory X-ray sources. osti.govlightsources.org For ammonium chromic sulfate dodecahydrate, synchrotron-based X-ray diffraction is the definitive technique for determining its atomic structure with high accuracy.

Single-crystal X-ray diffraction studies have determined that ammonium chromic sulfate dodecahydrate is isostructural with other alums, crystallizing in the cubic space group Pa-3. researchgate.net The structure is composed of discrete hexaaquachromium(III) cations, [Cr(H₂O)₆]³⁺, ammonium cations (NH₄⁺), and sulfate anions (SO₄²⁻), along with additional water molecules of crystallization. researchgate.net The chromium and nitrogen atoms occupy special positions of high symmetry within the unit cell. researchgate.net High-resolution synchrotron data allows for the precise determination of bond lengths, bond angles, and thermal displacement parameters, revealing details such as the disorder in the orientation of the sulfate and ammonium groups. researchgate.net

The high flux of synchrotron sources also facilitates time-resolved studies. esrf.fr This allows for in-situ diffraction experiments that can monitor structural changes in ammonium chromic sulfate dodecahydrate as a function of temperature or pressure, providing insight into phase transitions, dehydration processes, and thermal expansion.

| Parameter | Value |

|---|---|

| Chemical Formula | NH₄Cr(SO₄)₂·12H₂O |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Unit Cell Parameter (a) | ~12.2 Å |

| Unit Cell Volume | ~1816 ų |

| Formula Units per Cell (Z) | 4 |

| Primary Cation Coordination | [Cr(H₂O)₆]³⁺ (octahedral) |

| Key Structural Units | [Cr(H₂O)₆]³⁺ cations, NH₄⁺ cations, SO₄²⁻ anions, lattice H₂O |

Development of In-Situ Spectroscopic and Diffraction Methods for Reaction Monitoring

Understanding and controlling the crystallization process requires real-time monitoring of both the solution and solid phases. The development of in-situ analytical methods has been a significant advancement, providing continuous data streams that capture the dynamic evolution of the system. icdd.com These Process Analytical Technologies (PAT) are essential for moving from batch-to-batch variability to controlled, reproducible crystal manufacturing.

In-situ Raman spectroscopy is a particularly powerful tool for monitoring the crystallization of ammonium chromic sulfate dodecahydrate from aqueous solutions. crystallizationsystems.com Water produces a weak Raman signal, allowing for clear observation of the vibrational modes of the solute species. crystallizationsystems.com During crystallization, the concentration of the [Cr(H₂O)₆]³⁺ and SO₄²⁻ ions in the solution can be tracked by the intensity of their characteristic Raman peaks. This provides real-time data on supersaturation levels. nih.gov Simultaneously, the emergence of new peaks corresponding to the crystal lattice vibrations signals the onset of nucleation and allows for the monitoring of the solid phase formation. crystallizationsystems.com

In-situ X-ray diffraction, often utilizing portable diffractometers or synchrotron beamlines, can directly monitor the evolution of the crystalline phase during the reaction. icdd.com This technique can track the increase in crystallinity over time and can distinguish between different polymorphic or hydrated forms if they appear as intermediates. Combining these spectroscopic and diffraction methods provides a comprehensive picture of the crystallization kinetics, from nucleation and growth to potential phase transformations. mdpi.com

| Technique | Phase Monitored | Information Provided | Advantages |

|---|---|---|---|

| Raman Spectroscopy | Liquid & Solid | Solute concentration, supersaturation, polymorph identification, nucleation onset. | Non-invasive, highly sensitive to molecular structure, suitable for aqueous solutions. crystallizationsystems.com |

| FTIR Spectroscopy | Liquid & Solid | Solute concentration, functional group changes. | Fast acquisition times. |

| X-ray Diffraction (XRD) | Solid | Crystallinity, phase identification, lattice parameters. | Direct measurement of the crystalline structure. icdd.com |

| Focused Beam Reflectance Measurement (FBRM) | Solid (Particles) | Particle size distribution, particle count. | Provides information on crystal size and agglomeration. |

Solution Chemistry and Phase Equilibria Studies

Determination of Solubility and Supersaturation Curves

The dissolution of ammonium (B1175870) chromic sulfate (B86663) dodecahydrate in water is an endothermic process, meaning its solubility increases with temperature. The solubility is not a simple equilibrium, as the chromium(III) ion undergoes complex aquation and hydrolysis reactions that change over time and with temperature, affecting the total amount of solute that can be dissolved.

The solubility data for ammonium chromic sulfate dodecahydrate in water at different temperatures is presented below.

Solubility of Ammonium Chromic Sulfate Dodecahydrate crystalls.info

| Temperature (°C) | Solubility (g / 100 g H₂O) |

|---|---|

| 0 | 3.9 |

| 25 | 10.78 |

Supersaturation is the essential driving force for crystallization. A supersaturated solution contains more dissolved solute than would be present at equilibrium. The state of supersaturation can be achieved by cooling a saturated solution, by evaporating the solvent, or by adding a substance that reduces the solubility of the solute. The region of supersaturation is defined by the solubility curve and the supersolubility curve. Between these two curves lies the metastable zone, where spontaneous nucleation is unlikely, and crystal growth occurs primarily on existing seed crystals. Crossing the supersolubility curve leads to rapid, uncontrolled primary nucleation, often resulting in a large number of small, imperfect crystals. nih.govresearchgate.net The width of this metastable zone is influenced by factors such as cooling rate, agitation, and the presence of impurities. bohrium.com

Investigation of Hydrolysis and Aquation Equilibria in Aqueous Solutions

In aqueous solution, the chromium(III) center of the salt exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, which is responsible for the characteristic violet color of cold, freshly prepared solutions. lps.org This complex is acidic due to the polarization of the O-H bonds in the coordinated water molecules, leading to hydrolysis. The first step in this process can be represented by the equilibrium:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

Further deprotonation can occur to form more complex polynuclear hydroxo-bridged species, especially as the pH increases.

Upon heating, a more complex series of equilibria occur. Water ligands are displaced by sulfate ions from the solution, a process known as aquation or, more specifically in this case, sulfato-complex formation. This leads to the formation of species such as [Cr(H₂O)₅(SO₄)]⁺, which contributes to the characteristic green color of heated or aged solutions. homescience.netsciencemadness.orgresearchgate.net The equilibrium can be simplified as:

[Cr(H₂O)₆]³⁺ (violet) + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ (green) + H₂O

This transformation from the violet hexaaqua complex to green sulfato-complexes is slow at room temperature but accelerates upon heating above 50-70°C. wikipedia.org Reversion from the green form back to the stable violet form upon cooling is also a very slow process, potentially taking days or weeks to reach equilibrium. sciencemadness.org This hysteresis has significant implications for crystallization, as the green, highly soluble sulfato-complexes are difficult to crystallize and can inhibit the formation of well-defined violet octahedral crystals of the dodecahydrate. sciencemadness.org

Influence of Co-solutes and Ionic Strength on Solution Behavior

Ammonium chrome alum forms solid solutions with other alums like potassium alum (KAl(SO₄)₂·12H₂O) and ammonium alum ((NH₄)Al(SO₄)₂·12H₂O). wikipedia.org When crystallized from a solution containing these other alums, mixed crystals are formed. The composition of the resulting crystal depends on the relative concentrations and solubilities of the constituent alums in the solution. bohrium.comnais.net.cn For instance, impurity ions such as K⁺ and Fe³⁺ have been shown to promote nucleation in the crystallization of ammonium aluminum sulfate, a structurally similar compound. bohrium.com

Crystallization Thermodynamics and Kinetics from Solution

The crystallization of ammonium chromic sulfate dodecahydrate from an aqueous solution is a complex process governed by both thermodynamic and kinetic factors.

Kinetics: The kinetics of crystallization are described by the rates of two primary processes: nucleation and crystal growth. nih.govresearchgate.net

Nucleation is the formation of new, stable crystalline entities from the supersaturated solution. It can be primary (occurring in a crystal-free solution) or secondary (induced by the presence of existing crystals). For most industrial crystallization processes of moderately soluble salts, secondary nucleation is the dominant mechanism. nih.gov The rate of nucleation is highly dependent on the level of supersaturation, temperature, and the presence of impurities.

Crystal Growth is the subsequent enlargement of these nuclei or of seed crystals. This process involves the transport of solute from the bulk solution to the crystal surface, followed by the integration of the solute into the crystal lattice. The growth rate is a function of supersaturation, temperature, and hydrodynamic conditions. researchgate.net

Studies on related alum systems show that both nucleation and growth rates typically follow a power-law dependence on supersaturation. nih.govresearchgate.net A trade-off exists between these two rates: conditions that favor very high nucleation rates (high supersaturation) often lead to the formation of many small crystals, whereas conditions that favor growth over nucleation (low supersaturation within the metastable zone) are necessary to produce large, high-quality single crystals. researchgate.net The presence of impurities or co-solutes can also dramatically affect kinetics by inhibiting or promoting nucleation and growth, sometimes in a face-specific manner, thereby altering the final crystal habit. bohrium.com

Research Avenues and Potential Applications Non Prohibited Contexts

Role as a Precursor in Advanced Inorganic Materials Synthesis

The compound serves as a valuable precursor for the synthesis of various advanced inorganic materials, owing to the reactivity of its constituent ions and its decomposition characteristics upon heating.

This method is analogous to the well-documented thermal decomposition of other ammonium-containing chromium salts like ammonium (B1175870) dichromate, which decomposes exothermically to produce chromium(III) oxide, nitrogen gas, and water vapor. scribd.com Similarly, heating ammonium chromic sulfate (B86663) dodecahydrate results in the evolution of volatile products such as ammonia (B1221849), sulfur oxides, and water, leaving a residue of chromium oxide. The properties of the resulting Cr₂O₃, such as particle size, surface area, and morphology, can be influenced by the decomposition temperature, heating rate, and the atmosphere in which the decomposition is carried out. nih.gov

For instance, a patented method describes the production of high-purity chromium oxide by reacting sodium dichromate with ammonium sulfate, followed by thermal treatment. google.com This underscores the role of the ammonium sulfate moiety in facilitating the formation of chromium oxide. Using ammonium chromic sulfate dodecahydrate directly would be a more direct pathway, potentially offering better control over the stoichiometry and purity of the final product.

Table 1: Thermal Decomposition for Chromium Oxide Synthesis

| Precursor | Decomposition Temperature | Products | Reference |

|---|---|---|---|

| Ammonium Dichromate ((NH₄)₂Cr₂O₇) | ~225 °C (ignition) | Cr₂O₃, N₂, H₂O | scribd.com |

| Chromium(III) Nitrate (B79036) (Cr(NO₃)₃·9H₂O) | >500 °C | Cr₂O₃, NOₓ, O₂, H₂O | nih.govresearchgate.net |

This interactive table summarizes various precursors for chromium oxide synthesis. Click on the headers to sort the data.

While direct applications of ammonium chromic sulfate dodecahydrate in the fabrication of hybrid materials are not extensively documented, its properties as a water-soluble chromium(III) salt make it a potential candidate for such purposes. Hybrid materials, which combine inorganic and organic components at the molecular or nanoscale, often require the incorporation of metal ions into a polymer or other organic matrix.

One approach for creating chromium-containing hybrid materials is through the impregnation or in-situ formation of chromium-based nanoparticles within a host matrix. For example, hybrid materials for the removal of hexavalent chromium (Cr(VI)) have been synthesized by functionalizing anion exchange resins with iron sulfide (B99878) nanoparticles. taylorfrancis.com A similar concept could be applied using a chromium precursor.

A potential synthetic route could involve dissolving ammonium chromic sulfate dodecahydrate in a solution containing a polymer or monomer, followed by a chemical reaction to precipitate chromium hydroxide (B78521) or another insoluble chromium compound within the polymer matrix. This would result in a hybrid material with dispersed chromium species. Such materials could have applications in catalysis, sensing, or as specialized adsorbents. For instance, polymer-functionalized silica (B1680970) gel has been used to create hybrid materials with a high affinity for chromium ions. rsc.org Ammonium chromic sulfate dodecahydrate could serve as the source of chromium ions in the preparation of similar functional materials.

Catalytic Activity Investigations

In heterogeneous catalysis, a high surface area support is often impregnated with a catalytically active species. While ammonium chromic sulfate dodecahydrate is not typically used as a support material itself, it can be used as a precursor to deposit chromium oxide onto a support such as silica, alumina, or carbon-based materials like graphene oxide. mdpi.com The supported chromium oxide can then act as a catalyst for various reactions.

The process would involve dissolving the ammonium chromic sulfate dodecahydrate in a suitable solvent, impregnating the support with this solution, and then drying and calcining the material. The calcination step would decompose the salt to form finely dispersed chromium oxide particles on the support's surface. The nature of the support can significantly influence the catalytic performance of the final material. mdpi.com

Ammonium chromic sulfate dodecahydrate can be investigated for its catalytic activity in various chemical transformations. The chromium(III) center can function as a Lewis acid to activate organic substrates. Furthermore, the sulfate ions, particularly when the compound is supported on a material that enhances its acidity, can catalyze acid-driven reactions.

An example of a related catalytic system is the use of ammonium sulfate coated on hydrothermal carbon as a heterogeneous catalyst for the N-alkylation of pyrimidines. rsc.org This highlights the catalytic potential of the ammonium sulfate component. In the case of ammonium chromic sulfate dodecahydrate, a synergistic effect between the acidic nature of the sulfate and the Lewis acidity of the chromium(III) ion could be explored for reactions such as esterification, acetalization, or Friedel-Crafts reactions.

In inorganic chemistry, chromium compounds are known to catalyze various reactions, including oxidation and reduction processes. The specific role of ammonium chromic sulfate dodecahydrate as a catalyst in such transformations remains a field for further research.

Applications in Analytical Chemistry Methodologies

In analytical chemistry, high-purity chemical compounds are essential as standards for the calibration of instruments and the validation of analytical methods. Ammonium chromic sulfate dodecahydrate, when available in a high-purity grade, can serve as a primary standard for chromium. americanelements.com

Its well-defined stoichiometry and stability allow for the preparation of standard solutions with a precisely known concentration of chromium(III) ions. These standard solutions can be used in various analytical techniques, including: